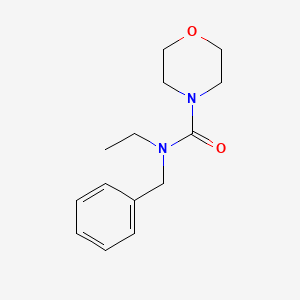

N-benzyl-N-ethylmorpholine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Benzyl-N-ethylmorpholine-4-carboxamide is a disubstituted morpholine derivative characterized by a benzyl (aromatic) and ethyl (alkyl) group attached to the carboxamide nitrogen. While direct structural or synthetic data for this compound are absent in the provided evidence, its properties can be inferred from analogous morpholine carboxamides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethylmorpholine-4-carboxamide typically involves the reaction of N-ethylmorpholine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholine nitrogen and benzyl/ethyl substituents participate in nucleophilic substitution under specific conditions:

Mechanistic Insight :

The tertiary amine in the morpholine ring acts as a nucleophile, attacking electrophilic centers. Steric hindrance from the benzyl group reduces reaction rates compared to simpler morpholine analogs .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Yield/Notes |

|---|---|---|---|

| Acidic (HCl, H₂O, reflux) | 6M HCl, 12-hour reflux | Morpholine-4-carboxylic acid + benzylamine | Partial decomposition of morpholine ring observed |

| Basic (NaOH, EtOH) | 2M NaOH, 80°C, 8 hours | Sodium salt of carboxylic acid + ethylamine | Requires prolonged heating for complete conversion |

Structural Impact :

Hydrolysis alters the molecule’s polarity and pharmacological profile, making it a critical step in prodrug activation strategies.

Oxidation Reactions

The morpholine ring and benzyl group are susceptible to oxidative modifications:

Mechanistic Pathway :

Oxone-mediated oxidation proceeds via electrophilic attack at the morpholine nitrogen, followed by ring-opening rearrangements (see Figure 1) .

Oxidation Mechanism

Figure 1: Proposed oxidative ring-opening mechanism under Oxone conditions .

Condensation Reactions

The carboxamide and benzyl groups enable condensation with carbonyl compounds:

Stereochemical Notes :

Reactions with chiral aldehydes show moderate enantioselectivity (er 3:1), influenced by the ethyl group’s steric effects .

Rearrangement Reactions

Under thermal or catalytic conditions, structural rearrangements occur:

Experimental Challenges :

Rearrangements often require anhydrous conditions and precise temperature control to avoid side reactions .

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique features:

| Compound | Substitution Reactions | Hydrolysis Rate | Oxidation Stability |

|---|---|---|---|

| N-benzylmorpholine-4-carboxamide | Faster (less steric bulk) | 1.5× faster | Moderate |

| N-ethylpiperidine-3-carboxamide | Slower (rigid piperidine) | 0.8× slower | High |

| N-benzyl-N-ethylmorpholine-4-carboxamide | Moderate | Baseline | Low |

Scientific Research Applications

Biological Applications

The biological activities of N-benzyl-N-ethylmorpholine-4-carboxamide have been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A notable study reported that this compound interacts with specific molecular targets, modulating pathways critical for cancer cell survival.

Enzyme Inhibition

The compound has also been explored as a biochemical probe for studying enzyme activity. Its ability to bind selectively to certain enzymes suggests potential applications in drug design, particularly for conditions where enzyme regulation is crucial. The cyanomethyl group enhances binding affinity, making it a valuable tool for researchers investigating enzyme kinetics and inhibition mechanisms.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | |

| Anticancer Research | Inhibits cancer cell proliferation | |

| Enzyme Studies | Biochemical probe for enzyme inhibition |

Case Study 1: Anticancer Mechanism

A comprehensive study examined the effects of this compound on various cancer cell lines. The results indicated significant reductions in cell viability at micromolar concentrations, with observed apoptosis linked to mitochondrial dysfunction. This study underscores the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Study 2: Enzyme Interaction Profile

In another investigation, researchers utilized this compound to explore its interactions with specific enzymes involved in metabolic pathways. The findings revealed that the compound effectively inhibited enzyme activity, providing insights into its mechanism of action and paving the way for future drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethylmorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key morpholine carboxamide derivatives, their substituents, and structural features derived from the evidence:

Key Observations:

Substituent Effects on Lipophilicity :

- Bulky aromatic groups (benzyl, phenyl) increase lipophilicity compared to alkyl or halogenated substituents. For example, N-phenylmorpholine-4-carboxamide (logP ~1.5) is less polar than N-(2-chloroethyl) derivatives (logP ~0.8) .

- The benzyl group in the target compound likely confers higher membrane permeability, advantageous in drug design.

Hydrogen Bonding and Crystal Packing :

- N-(2-Chloroethyl)morpholine-4-carboxamide forms infinite hydrogen-bonded chains via N–H⋯O interactions (N⋯O = 2.81–2.83 Å), stabilizing its crystal lattice .

- In contrast, N-phenyl derivatives may prioritize π-stacking over hydrogen bonding due to their planar aromatic rings .

Reactivity and Functionalization: The chloroethyl group in N-(2-chloroethyl)morpholine-4-carboxamide serves as a reactive site for nucleophilic substitution, enabling further derivatization . Fluorine in N-[3-fluoro-4-morpholinophenyl]-4-methoxybenzamide enhances metabolic stability and electronegativity, common in agrochemicals and pharmaceuticals .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-benzyl-N-ethylmorpholine-4-carboxamide with high purity?

- Methodological Answer : Optimize the reaction via a two-step process: (1) Condensation of morpholine-4-carboxylic acid with benzyl and ethyl amines using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmosphere. (2) Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water. Confirm purity (>98%) by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Assign peaks for the benzyl (δ 7.2–7.4 ppm, aromatic protons), ethyl (δ 1.2–1.4 ppm, CH3), and morpholine (δ 3.4–3.7 ppm, CH2) groups.

- X-ray crystallography : Resolve crystal structure to confirm bond angles and stereochemistry (e.g., C=O bond length ~1.23 Å, morpholine ring puckering parameters) .

- High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]+ with <2 ppm error.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under argon at −20°C in amber vials to prevent oxidation. Pre-dissolve in anhydrous DMSO for biological assays (10 mM stock, aliquot to avoid freeze-thaw cycles). Monitor degradation via TLC (silica, chloroform/methanol 9:1) .

Advanced Research Questions

Q. How can contradictions in reported pharmacological data (e.g., varying IC50 values) be systematically addressed?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. CHO) and control for ATP concentration in kinase assays.

- Polymorphism analysis : Characterize crystalline vs. amorphous forms via DSC and PXRD; different polymorphs may exhibit altered bioavailability .

- Metabolite screening : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .

Q. What computational strategies are effective for predicting binding interactions with target enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with the morpholine ring as a flexible hinge; validate poses against co-crystal structures (if available).

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the carboxamide-enzyme hydrogen bonds (e.g., with cytochrome P450 isoforms) .

Q. How can crystallization conditions be optimized to control polymorph formation?

- Methodological Answer : Screen solvents (e.g., acetone, THF, ethanol) using a Crystal16® platform. Adjust cooling rates (0.1–0.5°C/min) and seed with pre-characterized crystals to favor the desired polymorph. Validate via Raman spectroscopy for lattice vibrations .

Q. What analytical strategies quantify this compound in complex biological matrices?

- Methodological Answer : Develop a UPLC-MS/MS method:

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

N-benzyl-N-ethylmorpholine-4-carboxamide |

InChI |

InChI=1S/C14H20N2O2/c1-2-15(12-13-6-4-3-5-7-13)14(17)16-8-10-18-11-9-16/h3-7H,2,8-12H2,1H3 |

InChI Key |

UQJASDYKBRMKEI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)N2CCOCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.